molecular formula C10H8ClF3N2 B15237141 (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B15237141
M. Wt: 248.63 g/mol
InChI Key: NMEFHLVQAJYPQU-SECBINFHSA-N
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Description

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a trifluoromethyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric addition of a nitrile group to a chiral amine precursor. This reaction can be catalyzed by metal complexes or organocatalysts under mild conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts, such as enzymes from microorganisms, can also be employed to achieve the desired stereochemistry with high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol group instead of a nitrile group.

    (3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]butanenitrile: Similar structure but with an extended carbon chain.

Uniqueness

(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1

InChI Key

NMEFHLVQAJYPQU-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N

Origin of Product

United States

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